N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
“N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It is related to a class of compounds known as synthetic cannabinoids . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .
Synthesis Analysis
The synthesis of similar adamantyl-based compounds has been reported in the literature. For instance, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine . Another study reported the synthesis of 1,2-disubstituted adamantane derivatives by constructing the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses . These techniques can provide detailed and comprehensive analytical data about the compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can be complex. For instance, chalcone molecules, which are related to the compound , can be extracted from natural resources, entirely synthesized, or biosynthesized by modifying the natural ones . They undergo a chemical reaction that leads to the preparation of heterocyclic compounds having pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the compound’s molecular weight, formula, and other properties can be determined . Additionally, the thermal stability of adamantane-containing compounds has been confirmed by thermogravimetric analysis .
Mechanism of Action
The mechanism of action of “N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide” is not explicitly mentioned in the available literature. However, it’s worth noting that synthetic cannabinoids, which this compound is related to, act as agonists for the cannabinoid receptors .
Safety and Hazards
The safety and hazards associated with “N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide” are not explicitly mentioned in the available literature. However, it’s important to note that synthetic cannabinoids, which this compound is related to, have been associated with adverse health effects .
Future Directions
The future directions for research on “N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of modified and customized chalcones is becoming more popular . Additionally, the development of new reliable methods for the detection of synthetic cannabinoids has been highlighted as a need .
Properties
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-1-methylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-22-11-15(10-19-22)17(24)20-16-2-3-23(21-16)18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,10-14H,4-9H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLLYOICOAZYTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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